molecular formula C20H18F3N3O3 B2776629 2-(2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-ethoxyphenol CAS No. 877788-37-9

2-(2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-ethoxyphenol

Cat. No.: B2776629
CAS No.: 877788-37-9
M. Wt: 405.377
InChI Key: UJTCSLZXDSJUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-ethoxyphenol, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It acts as an inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Scientific Research Applications

Antifungal Applications

Pyrimidine derivatives have been synthesized and evaluated for their antifungal activities. For instance, various 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives have shown significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Herbicidal Activity

Compounds with methoxy groups positioned on the pyrimidine and triazine rings, including those with a trifluoromethyl substituent, have demonstrated high herbicidal activity. The introduction of substituents into specific positions on the pyrimidine ring can impact the activity, with certain modifications resulting in compounds that inhibit the Hill reaction, although selectivity between weeds and crops may be an issue (Nezu et al., 1996).

Antiviral and Antiretroviral Activities

Some pyrimidine derivatives have shown marked inhibitory effects on retrovirus replication in cell culture, indicating potential for antiviral or antiretroviral applications. For example, specific 5-substituted 2,4-diaminopyrimidine derivatives exhibited significant inhibition against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).

Anticancer Evaluation

The combinatorial synthesis of pyrimidine derivatives, such as 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one, has been explored for anticancer properties. Certain derivatives demonstrated significant potency against human breast cancer cell lines, suggesting a potential pathway for developing new anticancer agents (Patravale et al., 2014).

Imaging Agents in Parkinson’s Disease

Pyrimidine derivatives have also been investigated as potential PET imaging agents for Parkinson's disease. The synthesis of specific compounds aimed at imaging LRRK2 enzyme activity in Parkinson’s disease models indicates a research pathway for developing diagnostic tools (Wang et al., 2017).

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c1-3-29-11-8-9-12(14(27)10-11)17-16(13-6-4-5-7-15(13)28-2)18(20(21,22)23)26-19(24)25-17/h4-10,27H,3H2,1-2H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTCSLZXDSJUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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